SN1 Reactivity Ranking: Iodide Outperforms Bromide and Chloride Analogs
In SN1 reactions, 2‑iodo‑2‑methylpentane exhibits the highest reactivity among its tertiary 2‑methylpentyl halide analogs due to the superior leaving‑group ability of iodide [1]. A direct head‑to‑head ranking places the iodide as the most reactive, followed by the bromide and then the chloride [2]. This qualitative order is consistent across multiple sources and is a direct consequence of the weaker C–I bond and the higher polarizability of iodine.
| Evidence Dimension | Relative SN1 reactivity |
|---|---|
| Target Compound Data | 2‑Iodo‑2‑methylpentane |
| Comparator Or Baseline | 2‑Bromo‑2‑methylpentane, 2‑Chloro‑2‑methylpentane |
| Quantified Difference | Reactivity order: 2‑Iodo‑2‑methylpentane > 2‑Bromo‑2‑methylpentane > 2‑Chloro‑2‑methylpentane |
| Conditions | SN1 reaction conditions (e.g., aqueous solvolysis) |
Why This Matters
For kinetic studies or synthetic applications requiring fast carbocation generation, the iodide is the only appropriate choice; the bromo‑ and chloro‑analogs will produce significantly slower, and possibly different, reaction profiles.
- [1] Bentley, T. W., Carter, G. E., & Roberts, K. (1984). Solvent Ionizing Power. Comparisons of Solvolyses of 1‑Adamantyl Chlorides, Bromides, Iodides and Tosylates in Protic Solvents. Journal of Organic Chemistry, 49(26), 5183–5189. View Source
- [2] Filo. (2021). Rank the following alkyl halides from most reactive to least reactive in an SN1 reaction. Filo. View Source
